molecular formula C24H32FN3O B12420299 4-(((1-(2-Fluorophenyl)cyclopentyl)amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol

4-(((1-(2-Fluorophenyl)cyclopentyl)amino)methyl)-2-((4-methylpiperazin-1-yl)methyl)phenol

Cat. No.: B12420299
M. Wt: 397.5 g/mol
InChI Key: RMYLFPZPIDTXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARN5187 is a lysosomotropic ligand for the nuclear receptor REV-ERB beta. It exhibits dual inhibitory activity toward REV-ERB-mediated transcriptional regulation and autophagy. This compound has shown significant cytotoxicity and induces apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

ARN5187 is synthesized through a multi-step process involving the reaction of a piperazinylmethylphenol compound with a fluorophenylcyclopentylamine derivative. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of ARN5187 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ARN5187 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ARN5187. These products retain the core structure of the compound but exhibit different chemical properties .

Scientific Research Applications

ARN5187 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of REV-ERB-mediated transcriptional regulation and autophagy.

    Biology: Employed in cellular studies to investigate its cytotoxic effects and apoptosis induction in cancer cells.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its dual inhibitory activity and cytotoxicity.

    Industry: Utilized in the development of new multifunctional anticancer agents

Mechanism of Action

ARN5187 exerts its effects by directly interacting with the ligand-binding domain of REV-ERB beta. It acts as an antagonist, inhibiting REV-ERB-mediated transcriptional repression. Additionally, ARN5187 disrupts lysosomal function and blocks autophagy at a late stage, leading to reduced cancer cell viability and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ARN5187 is unique due to its dual inhibitory activity toward REV-ERB-mediated transcriptional regulation and autophagy. This dual activity results in stronger cytotoxic effects and apoptosis induction in cancer cells compared to similar compounds .

Properties

Molecular Formula

C24H32FN3O

Molecular Weight

397.5 g/mol

IUPAC Name

4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C24H32FN3O/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3

InChI Key

RMYLFPZPIDTXQK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.